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molecular formula C9H13BrN2O2 B2966608 Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1040377-17-0

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No. B2966608
M. Wt: 261.119
InChI Key: LUZUFIVVNUMTGP-UHFFFAOYSA-N
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Patent
US09303043B2

Procedure details

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 was reacted with N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran to give IV (CAS Reg. No. 1040377-17-0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:9]1[CH:13]=[CH:12][CH:11]=[N:10]1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Br:14]N1C(=O)CCC1=O>CC1CCCO1>[Br:14][C:12]1[CH:11]=[N:10][N:9]([C:2]([CH3:1])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C)N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1OCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C(C(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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